3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine
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Overview
Description
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine is a synthetic nucleoside analog. It is primarily used in the field of organic chemistry and biochemistry for various research purposes. This compound is characterized by the presence of dimethylsilyl groups, which provide stability and protect the molecule during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine involves multiple steps. The primary method includes the protection of thymidine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems like high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the dimethylsilyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: LiAlH4 in tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Various nucleophiles in polar aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silyl ethers, while reduction can produce alcohols .
Scientific Research Applications
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral therapies.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine involves its incorporation into nucleic acids. The dimethylsilyl groups protect the molecule during chemical reactions, allowing it to participate in various biochemical processes. The compound can form interstrand cross-links in duplex DNA, which is useful in studying DNA interactions and modifications.
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]uridine
- 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cytidine
Uniqueness
Compared to similar compounds, 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine is unique due to its specific protective groups and its ability to form stable intermediates during chemical reactions. This makes it particularly valuable in synthetic chemistry and biochemical research.
Properties
Molecular Formula |
C28H56N2O6Si3 |
---|---|
Molecular Weight |
601.0 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H56N2O6Si3/c1-26(2,3)37(10,11)33-18-20-17-30(25(32)29-24(20)31)23-16-21(36-39(14,15)28(7,8)9)22(35-23)19-34-38(12,13)27(4,5)6/h17,21-23H,16,18-19H2,1-15H3,(H,29,31,32)/t21-,22+,23+/m0/s1 |
InChI Key |
VWNYSLBEKMNLIZ-YTFSRNRJSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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